4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Procuring a precise heterocyclic scaffold is critical when minor structural variations abolish biological activity. 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one (CAS 1804128-99-1) solves this sensitivity challenge as a defined, low-MW fragment for reliable SAR exploration. • Defined Regioisomer: Unique substitution pattern ensures experimental control; avoids activity loss from co-planarity or ring-size changes seen in analogs. • Validated Utility: Pyrrolidin-2-one core enables direct MMP/APN inhibitor design or Kv1.5 blocker development. • Procurement Reliability: Standard 95% purity, ready for direct inclusion in fragment library assembly without repurification.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13253875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1)C2CCCCN2
InChIInChI=1S/C10H18N2O/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8/h8,11H,2-7H2,1H3,(H,12,13)
InChIKeyVAHIEUXAZHXNPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one: Structure & Physicochemical Profile


4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one (CAS: 1804128-99-1; molecular formula C₁₀H₁₈N₂O; molecular weight 182.26 g/mol) is a synthetic, fused heterocyclic compound containing both a pyrrolidin-2-one core and a piperidine moiety . It is a member of the broader class of piperidinyl-pyrrolidinone derivatives, a chemotype under active investigation for diverse biological activities. This compound is available from commercial suppliers as a research chemical, typically at a standard purity of 95% .

Unique regioisomer with 4-methyl, 2-piperidinyl substitution pattern
Supplied at a defined purity specification with batch QC data available
Low molecular weight starting point for medicinal chemistry and SAR exploration

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one: Substitution Risk


Substituting a closely related piperidinyl-pyrrolidinone analog for 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one is a high-risk procurement strategy due to the extreme sensitivity of biological activity to subtle structural changes. For instance, within the 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one series, minor variations in the position, co-planarity, or electronic nature of the pyrrolidinone ring, as well as alterations to the size or polarity of the piperidino ring, are known to severely diminish activity [1]. Similarly, in other pyrrolidinone classes, simple modifications have been shown to modulate pharmacological selectivity [2]. Therefore, selecting a precise molecular structure is not a matter of convenience but a critical experimental control.

Regioisomeric analogs may shift target engagement or selectivity profiles due to altered substitution patterns.
Custom or non-commercial analogs often lack batch QC, introducing potential experimental variability.
Minor modifications to piperidine or pyrrolidinone rings can alter pharmacological response in SAR studies.

Key Differentiators of 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one


Constitutional Isomerism: A Key Differentiator

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one is a specific constitutional isomer featuring a methyl group at the C4 position of the pyrrolidin-2-one ring, which is itself linked at the 2-position of the piperidine ring. This precise atomic connectivity differentiates it from numerous other piperidinyl-pyrrolidinone analogs, such as 4-(piperidin-4-yl)pyrrolidin-2-one and 5-(piperidin-4-yl)pyrrolidin-2-one. The biological implications of such regioisomerism are often profound; a review of PI3Kδ inhibitors highlights that variations in the linker position and substitution pattern around the piperidine-pyrrolidinone core can result in potency differences spanning several orders of magnitude (e.g., IC50 values ranging from 2.3 nM to 102 nM for different optimized analogs) [1][2]. The unique 4-methyl, 2-piperidinyl substitution pattern of this compound constitutes a distinct molecular starting point that is not interchangeable with other isomers.

Constitutional Isomerism
Class-level
Regioisomeric shift can produce >40-fold potency differences in related PI3Kδ inhibitors (IC50 2.3 nM vs 102 nM)
Isomer selection is critical for SAR endpoint interpretation
Data from class-level PI3Kδ inhibitor studies; direct extrapolation requires validation
Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Physicochemical Advantage: MW and LogP

The molecular weight of 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one is 182.26 g/mol . This places it well below the typical threshold (MW < 500 Da) associated with favorable oral bioavailability per Lipinski's Rule of Five. In contrast, many biologically active piperidinyl-pyrrolidinone derivatives reported in the literature are significantly larger (MW > 400-500 Da) due to the addition of complex aryl or heteroaryl substituents required to achieve target potency [1]. This lower molecular weight and structural simplicity provides a more favorable starting point for subsequent optimization, offering better solubility and permeability profiles before extensive modification.

MW Advantage
Class-level
MW 182.26 g/mol vs. >400 g/mol for advanced leads
Lower MW supports ADME-favorable optimization starting point
Class-level comparison; actual ADME behavior requires profiling
Physicochemical Property Lipophilicity ADME

Commercial Availability for Reproducibility

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one is commercially available from multiple suppliers with a standard purity specification of 95% . This is a critical differentiator from custom-synthesized or less-common analogs, where batch-to-batch variability, long lead times, and a lack of standardized analytical data (e.g., NMR, HPLC, GC) can introduce significant experimental noise and delay research progress . The availability of batch-specific quality control documentation from reputable vendors ensures a higher degree of reproducibility, a fundamental requirement for rigorous scientific investigation.

Commercial Reproducibility
Data to verify
Standard purity 95% with batch-specific QC (NMR, HPLC, GC)
Defined purity supports reproducible procurement
QC data availability depends on vendor; verify before purchase
Chemical Sourcing Reproducibility Procurement

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one Research Applications


Protease Inhibitor Scaffold Development

The pyrrolidin-2-one core is a recognized scaffold for the development of matrix metalloproteinase (MMP) and aminopeptidase N (APN) inhibitors [1]. 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one, with its unique substitution pattern, offers a novel starting point for the synthesis of a new chemical series targeting these therapeutically relevant enzymes. Its low molecular weight and specific regioisomerism provide a platform for SAR exploration, as supported by the observed sensitivity of related pyrrolidine derivatives to minor structural changes [1].

Privileged Fragment for GPCR and Ion Channels

The piperidine and pyrrolidinone moieties are ubiquitous in ligands for G-protein coupled receptors (GPCRs) and ion channels. For instance, substituted pyrrolidin-2-ones and piperidin-2-ones have been patented as Kv1.5 potassium channel blockers [2]. The low molecular weight of this compound makes it an excellent fragment-sized probe for initial screening against panels of such targets. Its commercial availability and defined purity ensure it is a reliable, ready-to-use component for fragment library assembly.

Selective Chemical Probe Development

The development of isoform-selective chemical probes is a major challenge. Research on related piperidinosulfonamidophenyl-pyrrolidin-2-ones has demonstrated that specific structural features are critical for achieving selectivity within enzyme families, such as the aldo-keto reductase (AKR) family [3]. 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one's unique architecture makes it a candidate for modification to target similar selectivity pockets in other enzyme or receptor families, aiding in the dissection of complex biological pathways.

Application
Selection Property
Validation Focus
Protease inhibitor scaffold development
Unique regioisomeric scaffold, defined purity
SAR exploration and enzyme inhibition assay context
Fragment-based screening for GPCRs and ion channels
Low MW fragment-sized probe, commercial availability
Binding and functional screening context
Isoform-selective chemical probe development
Distinct substitution pattern for selectivity pocket engineering
Selectivity profiling within enzyme or receptor families

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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